molecular formula C21H26N2O4 B10889638 1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B10889638
M. Wt: 370.4 g/mol
InChI Key: UUCCADMCRKWGHB-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a phenoxyethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction yields 1-(2,5-dimethoxybenzyl)piperazine, which is then reacted with 2-phenoxyacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-Dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic rings.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced piperazine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[4-(2,5-Dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The phenoxyethanone moiety may also play a role in its biological activity by interacting with enzymes or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxybenzyl)piperazine: Shares the piperazine and 2,5-dimethoxybenzyl moieties but lacks the phenoxyethanone group.

    1-(3,4-Dimethoxybenzoyl)-4-(2,5-dimethoxybenzyl)piperazine: Similar structure with additional methoxy groups and a benzoyl moiety.

Uniqueness

1-[4-(2,5-Dimethoxybenzyl)piperazino]-2-phenoxy-1-ethanone is unique due to the combination of its piperazine ring, 2,5-dimethoxybenzyl group, and phenoxyethanone moiety. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to its similar compounds.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H26N2O4/c1-25-19-8-9-20(26-2)17(14-19)15-22-10-12-23(13-11-22)21(24)16-27-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

UUCCADMCRKWGHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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